1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine

Lipophilicity LogP Membrane Permeability

1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine (CAS 1517489-02-9) is a functionalized 1,2,3-triazole derivative featuring a primary amine and a 4-fluorophenoxyethyl side chain. As a member of the 1,2,3-triazole class, it is primarily utilized as a research intermediate in medicinal chemistry, where the 1,2,3-triazole core serves as a metabolically stable bioisostere for amide bonds.

Molecular Formula C11H13FN4O
Molecular Weight 236.25
CAS No. 1517489-02-9
Cat. No. B2671290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine
CAS1517489-02-9
Molecular FormulaC11H13FN4O
Molecular Weight236.25
Structural Identifiers
SMILESCC1=C(N=NN1CCOC2=CC=C(C=C2)F)N
InChIInChI=1S/C11H13FN4O/c1-8-11(13)14-15-16(8)6-7-17-10-4-2-9(12)3-5-10/h2-5H,6-7,13H2,1H3
InChIKeyBDLXMABXEBPMSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine (CAS 1517489-02-9): A Specialized Triazole Scaffold for Medicinal Chemistry Procurement


1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine (CAS 1517489-02-9) is a functionalized 1,2,3-triazole derivative featuring a primary amine and a 4-fluorophenoxyethyl side chain [1]. As a member of the 1,2,3-triazole class, it is primarily utilized as a research intermediate in medicinal chemistry, where the 1,2,3-triazole core serves as a metabolically stable bioisostere for amide bonds [2]. Its unique substitution pattern distinguishes it from simpler triazole amines, offering a specific combination of lipophilicity and hydrogen-bonding capacity that is critical for structure-activity relationship (SAR) exploration in drug discovery [3].

Why Generic 1,2,3-Triazol-4-amine Analogs Do Not Substitute for 1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine in Targeted Research


The scientific value of 1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine lies in its precisely engineered substitution pattern, which is not interchangeable with common, commercially available 1,2,3-triazol-4-amine analogs [1]. The 4-fluorophenoxyethyl group at the N1 position introduces a specific combination of increased lipophilicity (critical for membrane permeability) and aromatic fluorine-mediated interactions, distinct from simple alkyl or unsubstituted phenyl derivatives [2]. Concurrently, the free primary amine at the C4 position is a key synthetic handle for derivatization into amides, sulfonamides, or ureas, a functionality often masked or absent in related compounds [3]. Substituting with a different analog would fundamentally alter critical physicochemical parameters, such as LogP, Topological Polar Surface Area (TPSA), and hydrogen bonding capacity, thereby invalidating quantitative structure-activity relationship (QSAR) models and nullifying any established SAR .

Quantitative Evidence for Differentiating 1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine from its Closest Analogs


Enhanced Lipophilicity (LogP) Differentiation from 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine

The target compound exhibits significantly higher predicted lipophilicity than its direct structural analog, 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine, due to the ethyl spacer and additional oxygen atom in the side chain. This increase in LogP is crucial for improving passive membrane permeability in cell-based assays [1]. The quantitative difference in lipophilicity, estimated via the XLogP3 algorithm, guides medicinal chemists in optimizing compounds for intracellular targets.

Lipophilicity LogP Membrane Permeability

Superior Topological Polar Surface Area (TPSA) for Solubility and BBB Penetration Prediction Compared to Non-Ether Analogs

The target compound's TPSA is higher than that of the direct phenyl analog, 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine, due to the additional ether oxygen. This places it within a more favorable range for balancing solubility and blood-brain barrier (BBB) penetration according to the Veber rules. While both compounds are within the 'drug-like' space, the targeted compound offers a calculated advantage in aqueous solubility while maintaining acceptable passive permeability [1].

TPSA Drug-likeness Blood-Brain Barrier

Increased Hydrogen Bond Acceptor Capacity vs. 1-(Cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine

The ether oxygen in the target compound's side chain provides an additional hydrogen bond acceptor (HBA) capacity compared to non-oxygen-containing alkyl analogs like 1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine. This extra HBA site can participate in key drug-target interactions or influence solubility. The difference in calculated HBA counts is direct evidence of a more complex interaction potential .

Hydrogen Bonding Solubility Target Engagement

The 4-Fluorophenoxy Motif as an Enabler of Potent and Selective Enzyme Inhibition

In a related study, a triazole-based inhibitor bearing a 4-fluorophenoxy moiety demonstrated nanomolar inhibitory activity against the parasitic target smHDAC8 (IC50 = 0.50 μM) with significant selectivity over human HDAC isoforms. This activity was superior to that of the non-fluorinated parent compound and the clinical candidate SAHA (vorinostat). The study highlights the critical role of the 4-fluorophenoxy group in achieving both potency and selectivity through specific hydrophobic and halogen bonding interactions [1].

smHDAC8 Inhibition Selectivity Fluorine Interactions

Free Amine Handle Enables Direct and Versatile Derivatization, a Key Differentiator from Protected or Functionalized Analogs

The target compound provides a free primary aromatic amine at the C4 position of the triazole ring, a direct synthetic handle for one-step derivatization into amides, sulfonamides, ureas, or Schiff bases. This is a key advantage over related compounds where this position might be a carboxylic acid, a carboxamide, or a protected amine, requiring additional deprotection or functional group interconversion steps. The free amine ensures high atom economy in parallel synthesis .

Synthetic Handle Amine Derivatization

Procurement-Driven Application Scenarios for 1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine


Fragment-Based Drug Discovery (FBDD) Targeting Parasitic HDACs

Based on class-level evidence showing that a 4-fluorophenoxy-bearing triazole is a potent and selective smHDAC8 inhibitor (IC50 = 0.50 μM), the target compound serves as an ideal fragment or initial scaffold for hit-to-lead campaigns against neglected tropical diseases like schistosomiasis. Its small size (MW = 236.25 g/mol) and specific lipophilicity (XLogP3 ~1.5) make it suitable for fragment growth strategies [1].

Synthesis of Targeted Kinase Inhibitor Libraries

The compound's free amine group allows for rapid, parallel synthesis of focused libraries of amides and sulfonamides. Given the role of 4-fluorophenoxy groups in approved kinase inhibitors (e.g., c-Met/VEGFR-2 inhibitors), this intermediate is directly applicable to the development of novel oncology therapeutics. The increased TPSA (66.0 Ų) compared to simpler analogs predicts a favorable balance of solubility and permeability for lead compounds [2].

Pharmacokinetic Property Optimization in Lead Series

The quantitative differences in LogP and TPSA between this compound and its direct analog, 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine, provide a rational basis for selecting this intermediate to improve solubility while maintaining target engagement. This makes it a strategic choice for medicinal chemists seeking to enhance the ADMET profile of a lead series without a complete redesign of the core scaffold [3].

CNS Drug Discovery Programs

The compound's specific combination of moderate lipophilicity, low molecular weight, and a TPSA below 90 Ų aligns with multiple criteria for CNS drug-likeness. It can be utilized as a key building block in the synthesis of potential CNS-active agents, where the 4-fluorophenoxy motif may facilitate crossing the blood-brain barrier while providing opportunities for target interaction through hydrogen bonding .

Quote Request

Request a Quote for 1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.